N,N-Dimethyl-his-ome

Description

BenchChem offers high-quality N,N-Dimethyl-his-ome suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyl-his-ome including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

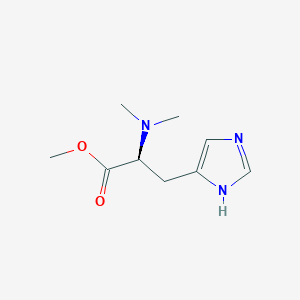

IUPAC Name |

methyl (2S)-2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-12(2)8(9(13)14-3)4-7-5-10-6-11-7/h5-6,8H,4H2,1-3H3,(H,10,11)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIYETQVUKDKFP-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC1=CN=CN1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H](CC1=CN=CN1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426532 |

Source

|

| Record name | N,N-Dimethyl-histidine-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170227-64-2 |

Source

|

| Record name | N,N-Dimethyl-histidine-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

synthesis pathway of N,N-Dimethyl-histidine-OMe

An In-depth Technical Guide to the Synthesis of N,N-Dimethyl-histidine-OMe

Introduction

N,N-Dimethyl-histidine methyl ester (N,N-Dimethyl-L-His-OMe) is a derivative of the naturally occurring amino acid L-histidine, featuring a dimethylated alpha-amino group and a methyl-esterified carboxyl group. This modification enhances its solubility and reactivity, making it a valuable building block in various synthetic processes.[1] Researchers utilize this compound in the development of peptide-based drugs, in studies of metabolic pathways and enzyme activity, and as a precursor for complex bioactive molecules.[1][2] Its structure allows it to mimic natural amino acids while possessing unique properties beneficial for medicinal chemistry applications.[1]

This guide provides a comprehensive overview of a robust and widely applicable pathway for the synthesis of N,N-Dimethyl-histidine-OMe. The narrative emphasizes the rationale behind methodological choices, detailed experimental protocols, and the underlying chemical mechanisms, designed for researchers and professionals in drug development and chemical synthesis.

Overall Synthetic Strategy

The most direct and efficient synthesis of N,N-Dimethyl-histidine-OMe is achieved through a two-step process starting from L-histidine.

-

Esterification: The carboxylic acid functional group of L-histidine is first protected as a methyl ester. This prevents its interference in the subsequent N-methylation step and increases the starting material's solubility in organic solvents.

-

N,N-Dimethylation: The primary α-amino group of the resulting L-histidine methyl ester is then exhaustively methylated to form the target tertiary amine using the Eschweiler-Clarke reaction.

Caption: Overall two-step synthesis pathway for N,N-Dimethyl-histidine-OMe.

Part 1: Synthesis of L-Histidine Methyl Ester

The initial step involves the conversion of L-histidine to its corresponding methyl ester. The most common and effective method is an acid-catalyzed Fischer-Speier esterification using methanol as both the solvent and the reactant, with thionyl chloride (SOCl₂) as the acid catalyst.[3]

Principle and Rationale: The Fischer Esterification

Expertise & Experience: Direct N-methylation of L-histidine is complicated by the presence of the free carboxylic acid, which can participate in acid-base reactions and side reactions. Esterification of the carboxyl group to a methyl ester is a critical prerequisite. Thionyl chloride is an excellent choice as it reacts with methanol to generate hydrogen chloride (HCl) in situ, which acts as the acid catalyst for the esterification.[3] This method avoids the direct handling of gaseous HCl. The reaction is typically driven to completion by using a large excess of methanol.[3][4]

Experimental Protocol: Esterification of L-Histidine

This protocol is adapted from established literature procedures.[3][4]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-histidine (e.g., 38.75 g, 240 mmol) and suspend it in methanol (500 ml).

-

Reagent Addition: Cool the stirred suspension in an ice bath (0 °C). Slowly add thionyl chloride (e.g., 27.2 ml, 375 mmol) dropwise to the mixture. The addition is exothermic and generates HCl gas.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for one hour.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 16-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as MeOH/CH₂Cl₂ (3:7 v/v).[3]

-

Work-up and Isolation: Once the reaction is complete, concentrate the mixture to dryness under reduced pressure (rotary evaporator). The resulting solid is L-histidine methyl ester dihydrochloride.

-

Purification: The crude product can be purified by recrystallization. For instance, the separated crystals can be washed with cold methanol, and additional product can be obtained by adding diethyl ether to the methanolic filtrate.[4]

Data Summary: L-Histidine Esterification

| Parameter | Value / Condition | Source(s) |

| Starting Material | L-Histidine | [3][4] |

| Reagents | Methanol (MeOH), Thionyl Chloride (SOCl₂) | [3][4] |

| Reaction Type | Fischer-Speier Esterification | [3] |

| Temperature | 0 °C for addition, then reflux | [3][4] |

| Reaction Time | 16 - 48 hours | [3][4] |

| Typical Yield | >95% | [3] |

| Product Form | Dihydrochloride salt (L-Histidine-OMe · 2HCl) | [4][5] |

Part 2: N,N-Dimethylation via the Eschweiler-Clarke Reaction

With the carboxyl group protected, the α-amino group of L-histidine methyl ester can be selectively dimethylated. The Eschweiler-Clarke reaction is the premier choice for this transformation.

Principle and Rationale: The Eschweiler-Clarke Reaction

Expertise & Experience: The Eschweiler-Clarke reaction is a specialized reductive amination that methylates primary or secondary amines to their corresponding tertiary amines using an excess of formaldehyde and formic acid.[6][7] Its primary advantages are:

-

Exhaustive Methylation: The reaction proceeds efficiently to the tertiary amine stage.[8]

-

Prevention of Quaternization: Unlike methylation with alkyl halides (e.g., methyl iodide), the mechanism does not allow for the formation of a quaternary ammonium salt, as a tertiary amine cannot form the required iminium ion intermediate.[6]

-

High Yields and Simplicity: The reaction is typically high-yielding and uses inexpensive, readily available reagents.

-

Compatibility: The acidic conditions are compatible with the histidine moiety. The imidazole ring nitrogens are protonated, which deactivates them towards methylation or side reactions like the Pictet-Spengler cyclization, a known risk under other reductive amination conditions.[9][10]

Trustworthiness (Self-Validating System): The reaction mechanism involves the formation of an iminium ion, which is then irreversibly reduced by a hydride transfer from a formate ion. This reduction step releases carbon dioxide gas, driving the reaction to completion.[6] The evolution of CO₂ serves as a visual indicator that the reaction is proceeding.

Reaction Mechanism

The reaction proceeds through a two-step cycle that repeats for each methylation.

-

Imine Formation: The primary amine of histidine methyl ester attacks formaldehyde to form a hemiaminal, which then dehydrates to an iminium ion.

-

Hydride Transfer: Formic acid acts as the hydride donor. The formate ion reduces the iminium ion to a secondary amine, releasing CO₂ in the process.

-

Repeat: The newly formed secondary amine reacts with another equivalent of formaldehyde and formic acid to yield the final tertiary amine.[10][11]

Caption: Mechanism of the Eschweiler-Clarke reaction for a primary amine.

Experimental Protocol: N,N-Dimethylation

This is a general protocol for the Eschweiler-Clarke reaction, which should be optimized for the specific substrate.[8]

-

Reaction Setup: In a round-bottom flask, dissolve the L-histidine methyl ester dihydrochloride (1.0 eq) in water. Neutralize the solution carefully with a base (e.g., NaHCO₃ or NaOH) to free the amine. Alternatively, start with the free base if it has been previously isolated.

-

Reagent Addition: To the free amine, add formic acid (e.g., ~3.0 eq) and an aqueous solution of formaldehyde (37%, e.g., ~3.0 eq). The order of addition can be varied; some procedures add the amine to the formaldehyde/formic acid mixture.[12]

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C for several hours (e.g., 6-18 h).[8] The reaction is often performed on a steam bath. The evolution of CO₂ should be observed.

-

Work-up: Cool the reaction mixture to room temperature. Make the solution basic (pH > 10) by adding a strong base like NaOH or K₂CO₃.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure N,N-Dimethyl-histidine-OMe.

Data Summary: N,N-Dimethylation Methods

| Parameter | Eschweiler-Clarke Reaction | Alternative Reductive Amination |

| Reagents | Formaldehyde, Formic Acid | Formaldehyde, NaCNBH₃ or NaBH(OAc)₃ |

| Mechanism | Iminium formation, hydride transfer from formate | Iminium formation, hydride transfer from borohydride |

| Pros | Inexpensive reagents, no quaternization, high yield, irreversible (CO₂ evolution) | Milder conditions, broad substrate scope |

| Cons | Requires heating, acidic conditions | More expensive reagents, potential for ester reduction[9], toxic cyanoborohydride byproducts |

| Source(s) | [6][8][10] | [9][13] |

Conclusion

The synthesis of N,N-Dimethyl-histidine-OMe is reliably accomplished via a two-step sequence involving Fischer esterification of L-histidine followed by an Eschweiler-Clarke N,N-dimethylation. This pathway is efficient, scalable, and utilizes cost-effective reagents. The esterification step effectively protects the carboxylic acid, while the Eschweiler-Clarke reaction provides a robust method for exhaustive methylation of the primary amine to the desired tertiary amine without the risk of forming quaternary ammonium byproducts. The rationale and protocols presented herein provide a solid foundation for the successful synthesis of this valuable amino acid derivative for applications in research and development.

References

-

ResearchGate. (n.d.). Synthesis of N,N-dimethylamino acid esters. Reagents and conditions. Retrieved from [Link]

-

PrepChem.com. (2023). Synthesis of K. L-Histidine, methyl ester, dihydrochloride. Retrieved from [Link]

- Google Patents. (2018). CN108997187A - A kind of preparation method of N (π)-methyl-L-histidine derivative and its application in synthesis whale carnosine.

-

ResearchGate. (2013). What is the esterification procedure for L-Histidine?. Retrieved from [Link]

-

Asian Journal of Chemistry. (2007). Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. Retrieved from [Link]

-

ResearchGate. (2021). Will the carboxyl in histidine methyl ester be protected in a reductive amination reaction with NaBH4 or NaCNBH3?. Retrieved from [Link]

-

Beilstein Journals. (2014). Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Preparations of N,N-Dimethylamides. Retrieved from [Link]

-

National Institutes of Health (NIH). (2011). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

-

Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. Retrieved from [Link]

- Google Patents. (1968). US3402203A - Process of preparing n, n-dimethylamino alcohols.

-

SciSpace. (1949). The reaction between histidine and formaldehyde. Retrieved from [Link]

-

MDPI. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

Nottingham ePrints. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Retrieved from [Link]

-

ResearchGate. (2013). How do I perform reductive amination of amino acid ester with paraformaldehyde as a source of methyl group?. Retrieved from [Link]

-

Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Methylation. Retrieved from [Link]

-

ResearchGate. (n.d.). An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. Retrieved from [Link]

- Google Patents. (1965). US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. Histidine methyl ester (1499-46-3) for sale [vulcanchem.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 8. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. jk-sci.com [jk-sci.com]

- 12. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]

- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Unlocking New Research Frontiers: A Technical Guide to the Potential of N,N-Dimethyl-histidine Methyl Ester

Foreword: Beyond a Simple Building Block

N,N-Dimethyl-histidine methyl ester, a seemingly straightforward derivative of the essential amino acid L-histidine, presents a wealth of untapped research opportunities for scientists at the forefront of drug discovery and molecular biology. Its unique structural features—a dimethylated alpha-amino group and a methyl-esterified carboxyl group—confer distinct physicochemical properties that make it more than just a protected amino acid for peptide synthesis. This guide eschews a conventional cataloging of known applications. Instead, it serves as a forward-looking technical manual, designed to inspire and equip researchers with the foundational knowledge and detailed methodologies to explore novel and impactful research avenues. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific rationale that underpins them, empowering you to adapt and innovate.

Probing the "Histidinome": Investigating Histidine Methylation and Demethylation

The post-translational methylation of histidine residues in proteins is an emerging field with profound implications for cellular signaling and disease.[1][2] Unlike the well-studied lysine and arginine methylation, the enzymes and functional consequences of histidine methylation are still being actively uncovered.[3] N,N-Dimethyl-histidine methyl ester can serve as a valuable chemical tool to investigate the activity and substrate specificity of putative histidine methyltransferases and demethylases.

Rationale for Investigation

The dimethylation at the alpha-amino group mimics a state of constitutive "methylation," potentially acting as a competitive inhibitor or a substrate mimic for enzymes that recognize methylated histidine. The methyl ester modification enhances cell permeability, allowing for its use in cellular assays.

Potential Research Areas

-

Enzyme Inhibition Studies: Investigate if N,N-Dimethyl-histidine methyl ester or its hydrolyzed form can inhibit known or putative histidine methyltransferases (e.g., METTL9) or demethylases.[4]

-

Cellular Pathway Analysis: Use the compound to probe the downstream effects of modulating histidine methylation in signaling pathways implicated in cancer and other diseases.[2]

-

Substrate Specificity: Utilize derivatives of N,N-Dimethyl-histidine methyl ester to understand the structural requirements for substrate recognition by histidine-modifying enzymes.

Experimental Protocol: In Vitro Histidine Methyltransferase Inhibition Assay

This protocol outlines a non-radioactive, luminescence-based assay to screen for inhibitors of a putative histidine methyltransferase (HMT).

Materials:

-

Recombinant human HMT (e.g., METTL9)

-

Histone H3 peptide substrate (or other known substrate)

-

S-adenosyl-L-methionine (SAM)

-

N,N-Dimethyl-histidine methyl ester

-

MTase-Glo™ Methyltransferase Assay kit (Promega)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 5 mM MgCl2)

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of N,N-Dimethyl-histidine methyl ester in DMSO. Create a 10-point serial dilution in assay buffer.

-

Enzyme and Substrate Preparation: Dilute the HMT and peptide substrate to their optimal concentrations in assay buffer.

-

Reaction Setup:

-

Add 2.5 µL of diluted N,N-Dimethyl-histidine methyl ester or control (DMSO) to the wells.

-

Add 2.5 µL of the HMT/peptide substrate mix.

-

Incubate for 10 minutes at room temperature.

-

-

Initiate Reaction: Add 5 µL of SAM solution to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection:

-

Add 5 µL of MTase-Glo™ Reagent to each well.

-

Incubate for 30 minutes at room temperature.

-

Add 10 µL of MTase-Glo™ Detection Solution to each well.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

| Component | Volume (µL) | Final Concentration |

| Test Compound/Control | 2.5 | Variable |

| HMT/Substrate Mix | 2.5 | Optimized |

| SAM | 5 | Optimized |

| MTase-Glo™ Reagent | 5 | N/A |

| MTase-Glo™ Detection | 10 | N/A |

| Total Volume | 25 |

Visualizing the Workflow

Caption: Workflow for the in vitro HMT inhibition assay.

A Scaffold for Novel Peptide Therapeutics

The incorporation of unnatural amino acids into peptides is a proven strategy to enhance their therapeutic properties, such as stability, potency, and cell permeability.[5][6] N,N-Dimethyl-histidine methyl ester provides a unique scaffold for creating novel peptide-based drugs.

Rationale for Application

-

Increased Stability: The N,N-dimethylation can protect the adjacent peptide bond from enzymatic degradation by exopeptidases.

-

Conformational Constraint: The bulky dimethylamino group can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation.

-

Modulated pKa: The dimethylation of the alpha-amino group alters its basicity, which can influence the overall charge and receptor-binding properties of the peptide.

Potential Therapeutic Areas

-

Antifungal Peptides: Histidine-rich peptides are known for their antifungal activity.[7][8] Incorporating N,N-Dimethyl-histidine could lead to more stable and potent antifungal agents.

-

Neurological Peptides: Given its structural similarity to biologically active compounds, it could be incorporated into neuropeptides to enhance their stability and blood-brain barrier penetration.[9]

-

Cell-Penetrating Peptides: The modified charge and lipophilicity could be leveraged to design more efficient cell-penetrating peptides for drug delivery.[10]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with N,N-Dimethyl-histidine

This protocol describes the incorporation of Fmoc-N,N-Dimethyl-histidine into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids

-

Fmoc-N,N-Dimethyl-histidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

20% Piperidine in DMF

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

-

Add the activation mixture to the resin and shake for 2 hours.

-

Wash with DMF and DCM.

-

-

Incorporation of Fmoc-N,N-Dimethyl-histidine: Follow the same coupling procedure as for other amino acids. Due to potential steric hindrance, a longer coupling time or a stronger coupling agent like HATU may be required.

-

Repeat Cycles: Repeat deprotection and coupling steps for the entire peptide sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.

-

Peptide Precipitation: Precipitate the peptide in cold diethyl ether.

-

Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Visualizing the Synthesis Cycle

Caption: The cycle of solid-phase peptide synthesis.

Development of Novel PET Imaging Ligands

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires specific radiolabeled ligands to visualize and quantify biological processes in vivo.[11] The unique structure of N,N-Dimethyl-histidine methyl ester makes it an attractive starting point for the development of novel PET tracers.

Rationale for Development

-

Metabolic Trapping: The enzymatic machinery of certain tissues may recognize and metabolize N,N-Dimethyl-histidine methyl ester, leading to the trapping of a radiolabeled version of the molecule.

-

Receptor Targeting: The histidine core can be further functionalized to target specific receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is implicated in neurological disorders.[12]

-

Favorable Pharmacokinetics: The methyl ester and dimethylamino groups can be tuned to optimize the pharmacokinetic properties of the ligand for PET imaging, such as blood-brain barrier penetration and clearance.[13]

Potential Research Directions

-

Radiosynthesis: Develop a robust method for radiolabeling N,N-Dimethyl-histidine methyl ester with isotopes like Carbon-11 or Fluorine-18.

-

In Vitro and In Vivo Evaluation: Assess the binding affinity, specificity, and metabolic stability of the radiolabeled compound in cell cultures and animal models of disease.[14][15]

-

Preclinical Imaging Studies: Conduct PET imaging studies in animal models to evaluate the potential of the new ligand for diagnosing or monitoring diseases like Alzheimer's or Huntington's disease.[16]

Conceptual Workflow for PET Ligand Development

Caption: A conceptual workflow for PET ligand development.

Advanced Analytical Methodologies and Biomarker Discovery

The presence and concentration of endogenous methylated amino acids can serve as biomarkers for various physiological and pathological states.[17] Developing sensitive and specific analytical methods for N,N-Dimethyl-histidine and its metabolites is crucial for exploring its potential as a biomarker.

Rationale and Opportunities

-

Metabolic Profiling: Changes in the levels of N,N-Dimethyl-histidine in biological fluids could reflect alterations in metabolic pathways associated with diseases.

-

Mass Spectrometry-Based Methods: Advanced mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are ideally suited for the quantification of low-abundance metabolites like methylated amino acids.[18][19][20]

-

Disease Correlation: Correlating the levels of N,N-Dimethyl-histidine with specific diseases, such as metabolic disorders or neurological conditions, could lead to the development of novel diagnostic or prognostic tools.

Experimental Protocol: Quantification of N,N-Dimethyl-histidine in Plasma by LC-MS/MS

Materials:

-

Plasma samples

-

N,N-Dimethyl-histidine methyl ester standard

-

Stable isotope-labeled internal standard (e.g., D6-N,N-Dimethyl-histidine)

-

Acetonitrile with 0.1% formic acid

-

Water with 0.1% formic acid

-

Protein precipitation solution (e.g., methanol)

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 20 µL of the internal standard solution.

-

Add 300 µL of cold protein precipitation solution.

-

Vortex and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the residue in 100 µL of mobile phase A.

-

-

LC-MS/MS Analysis:

-

Inject 10 µL of the prepared sample onto the LC-MS/MS system.

-

Separate the analytes using a gradient elution with water and acetonitrile, both containing 0.1% formic acid.

-

Detect the analytes using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Data Analysis:

-

Quantify the concentration of N,N-Dimethyl-histidine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

| Parameter | Value |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | ESI Positive |

| MRM Transition (Analyte) | Q1: 198.1 -> Q3: 138.1 |

| MRM Transition (IS) | Q1: 204.1 -> Q3: 144.1 |

Conclusion: A Call to Exploration

N,N-Dimethyl-histidine methyl ester is far more than a catalog chemical. It is a versatile tool with the potential to unlock new discoveries in diverse fields of biomedical research. This guide has provided a framework and detailed starting points for its application in probing enzyme function, designing novel therapeutics, developing advanced imaging agents, and discovering new biomarkers. The true potential of this compound, however, lies in the ingenuity of the researchers who will take these concepts and build upon them. It is our hope that this technical guide will serve as a catalyst for such innovation.

References

-

J&K Scientific LLC. N,N-Dimethyl-histidine methyl ester | 170227-64-2. [Link]

-

Grantome. Function of Protein Methylation in Chromatin and Signaling Regulation. [Link]

-

Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC - NIH. [Link]

-

Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 - NIH. [Link]

-

Synthetic Histidine-Rich Peptides Inhibit Candida Species and Other Fungi In Vitro: Role of Endocytosis and Treatment Implications - PMC - NIH. [Link]

-

Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - MDPI. [Link]

-

Histone methylation modifiers in cellular signaling pathways - PMC - NIH. [Link]

-

Synthetically Modified l-Histidine-Rich Peptidomimetics Exhibit Potent Activity Against Cryptococcus neoformans - PMC - PubMed Central. [Link]

-

Researchers reveal the critical role of histidine methylation in assisting U2AF1 in executing its splicing function - CAS Newsletter. [Link]

-

Comprehensive mass spectrometric investigation strategies of the human methylproteome. [Link]

-

Enzymology and significance of protein histidine methylation - ResearchGate. [Link]

-

Synthesis of a novel histidine analogue and its efficient incorporation into a protein in vivo. [Link]

-

[PDF] Synthetic Histidine Peptides - Semantic Scholar. [Link]

-

Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design - MDPI. [Link]

-

New method of peptide synthesis makes it easier to create drugs based on natural compounds | EurekAlert!. [Link]

-

Development of a Neurotensin-Derived 68Ga-Labeled PET Ligand with High In Vivo Stability for Imaging of NTS1 Receptor-Expressing Tumors - PubMed Central. [Link]

-

Inhibitory effects of histidine and their reversal. The roles of pyruvate carboxylase and N10-formyltetrahydrofolate dehydrogenase - PMC. [Link]

-

Synthesis and biological evaluation of amino acid and peptide conjugates of rhein derivatives - Journal of Advanced Pharmacy Education and Research. [Link]

-

Novel Biomarkers of Alzheimer's Disease: Based Upon N-methyl-D-aspartate Receptor Hypoactivation and Oxidative Stress. [Link]

-

Preclinical evaluation of the novel [18F]CHDI-650 PET ligand for non-invasive quantification of mutant huntingtin aggregates in Huntington's disease - NIH. [Link]

-

Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Imaging Mutant Huntingtin Aggregates: Development of a Potential PET Ligand - PubMed. [Link]

-

Classic PET imaging ligands – Radioactive Drug Discovery (Steven Liang Lab). [Link]

-

Advances in D-Amino Acids in Neurological Research - MDPI. [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. [Link]

-

1 Mass Spectrometry of Amino Acids and Proteins - Wiley-VCH. [Link]

-

Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes - D-Scholarship@Pitt. [Link]

-

Discovery and Characterisation of Novel Poly-Histidine-Poly-Glycine Peptides as Matrix Metalloproteinase Inhibitors - MDPI. [Link]

-

Engineering mutually orthogonal PylRS/tRNA pairs for dual encoding of functional histidine analogues - ResearchGate. [Link]

-

Stability of various alpha-esters of 1-(N-methyl-N-nitrosamino)-methanol in vitro and in vivo. [Link]

-

Studies on the metabolic fate of n-3 polyunsaturated fatty acids - PubMed. [Link]

-

N,N-Dimethylglycine differentially modulates psychotomimetic and antidepressant-like effects of ketamine in mice | Request PDF. [Link]

-

In vivo metabolism of 8,2'-diprenylquercetin 3-methyl ether and the distribution of its metabolites in rats by HPLC-ESI-IT-TOF-MSn - PubMed. [Link]

-

Quantitative Analysis of the Whole-Body Metabolic Fate of Branched-Chain Amino Acids - PubMed. [Link]

Sources

- 1. Function of Protein Methylation in Chromatin and Signaling Regulation - Or Gozani [grantome.com]

- 2. Histone methylation modifiers in cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New method of peptide synthesis makes it easier to create drugs based on natural compounds | EurekAlert! [eurekalert.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthetic Histidine-Rich Peptides Inhibit Candida Species and Other Fungi In Vitro: Role of Endocytosis and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetically Modified l-Histidine-Rich Peptidomimetics Exhibit Potent Activity Against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. mdpi.com [mdpi.com]

- 11. Classic PET imaging ligands – Radioactive Drug Discovery (Steven Liang Lab) [scholarblogs.emory.edu]

- 12. mdpi.com [mdpi.com]

- 13. Development of a Neurotensin-Derived 68Ga-Labeled PET Ligand with High In Vivo Stability for Imaging of NTS1 Receptor-Expressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preclinical evaluation of the novel [18F]CHDI-650 PET ligand for non-invasive quantification of mutant huntingtin aggregates in Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Imaging Mutant Huntingtin Aggregates: Development of a Potential PET Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel Biomarkers of Alzheimer’s Disease: Based Upon N-methyl-D-aspartate Receptor Hypoactivation and Oxidative Stress [cpn.or.kr]

- 17. chemimpex.com [chemimpex.com]

- 18. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

Application Note: GC-MS Analysis of N,N-Dimethyl-L-histidine Methyl Ester

A Robust Silylation Protocol for Enhanced Volatility and Detection

Abstract

This application note presents a detailed, validated protocol for the analysis of N,N-Dimethyl-L-histidine methyl ester (N,N-Dimethyl-his-ome) using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polarity and low volatility, direct GC-MS analysis of N,N-Dimethyl-his-ome is challenging. The described method employs a silylation derivatization step, which chemically modifies the analyte to increase its thermal stability and volatility, making it amenable to GC analysis.[1][2] This guide provides a step-by-step methodology, from sample preparation to data interpretation, designed for researchers, chemists, and drug development professionals requiring sensitive and reliable quantification of this compound.

Introduction: The Rationale for Derivatization

N,N-Dimethyl-L-histidine methyl ester is a derivative of the amino acid histidine, often studied in metabolomics and pharmaceutical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique known for its high chromatographic resolution and definitive mass-based identification. However, many biologically relevant molecules, including amino acid derivatives like N,N-Dimethyl-his-ome, are non-volatile due to polar functional groups that lead to strong intermolecular hydrogen bonding.[3][4]

To overcome this limitation, chemical derivatization is an essential sample preparation step.[5][6] The primary goals of derivatization for GC analysis are:

-

To Increase Volatility: By replacing active, polar hydrogens with non-polar groups, the boiling point of the analyte is significantly lowered.[1]

-

To Enhance Thermal Stability: Derivatization protects functional groups from degrading at the high temperatures of the GC inlet and column.[7]

-

To Improve Chromatographic Behavior: The resulting derivatives are less polar, leading to more symmetrical peak shapes and reduced column adsorption.[8]

Silylation is the most common and robust derivatization technique for compounds containing active hydrogens, such as those found in amines, carboxylic acids, and alcohols.[7][9][10] This method involves replacing an active hydrogen with a trimethylsilyl (TMS) group.[1] This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, a potent combination for derivatizing amine functional groups.[5][11]

Principle of Silylation

The core of this method is the silylation of the secondary amine within the imidazole ring of N,N-Dimethyl-his-ome. The active hydrogen on the nitrogen atom is replaced by a non-polar trimethylsilyl (TMS) group. BSTFA serves as the TMS donor, and TMCS acts as a catalyst to enhance the reaction rate, particularly for less reactive or sterically hindered amines.[1][5] The reaction by-products are neutral and highly volatile, minimizing interference during GC-MS analysis.[10]

Chemical Reaction Diagram

Caption: Overall experimental workflow from sample preparation to data analysis.

Expected Results and Interpretation

The silylation of N,N-Dimethyl-his-ome adds one TMS group (mass of 72 Da for Si(CH3)3) to the imidazole ring.

-

Molecular Weight of N,N-Dimethyl-his-ome: ~183.22 g/mol

-

Molecular Weight of TMS-Derivative: ~255.39 g/mol

Mass Spectral Fragmentation

Upon electron ionization, the derivatized molecule will fragment in a predictable manner. While the molecular ion (M+) at m/z 255 may be observed, key diagnostic ions are expected.

| m/z (Mass-to-Charge) | Identity | Significance |

| 255 | [M]+ | Molecular Ion |

| 240 | [M-15]+ | Loss of a methyl group (-CH3) from the TMS moiety. A very common and indicative fragment for TMS derivatives. [12] |

| 182 | [M-73]+ | Loss of the TMS radical. |

| 124 | [C6H10N3O2]+ | Fragment corresponding to the non-derivatized side chain after cleavage. |

| 73 | [Si(CH3)3]+ | The trimethylsilyl cation. A hallmark indicator of a silylated compound. [13] |

Expert Note: The presence of the ion at m/z 73 is strong evidence of successful silylation, while the [M-15]+ ion at m/z 240 is often more abundant than the molecular ion and is an excellent choice for quantification in Selected Ion Monitoring (SIM) mode. [12]

Troubleshooting

| Problem | Potential Cause | Solution |

| No peak or very low signal | 1. Incomplete drying; presence of water. [5] 2. Degraded derivatization reagent. | 1. Ensure sample is completely dry before adding reagents. 2. Use a fresh, unopened vial of BSTFA + TMCS. Store reagents under inert gas and protect from moisture. |

| Broad, tailing peaks | 1. Incomplete derivatization. 2. Active sites in the GC inlet liner or column. | 1. Increase reaction time or temperature slightly. Ensure reagent excess is sufficient. 2. Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. |

| Multiple peaks for the analyte | 1. Side reactions or sample degradation. 2. Tautomerization (less likely for this specific molecule but possible with others). | 1. Lower the injector temperature. 2. Confirm the identity of each peak by its mass spectrum. |

References

-

Derivatization. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved from [Link]

-

Ravisankar, P. (n.d.). DERIVATIZATION IN GAS CHROMATOGRAPHY (GC), HIGHPERFORMANCE LIQUID CHROMATOGRAPHY[HPLC]. Slideshare. Retrieved from [Link]

-

Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2015). ResearchGate. Retrieved from [Link]

-

GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. (n.d.). Retrieved from [Link]

-

Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021, March 19). MDPI. Retrieved from [Link]

-

Why Use GC Derivatization Reagents. (n.d.). Chrom Tech, Inc. Retrieved from [Link]

-

Silylation Reagents. (n.d.). Regis Technologies. Retrieved from [Link]

-

Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. (n.d.). Retrieved from [Link]

-

A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. (2023, January 17). PubMed. Retrieved from [Link]

-

Quality Control in Targeted GC-MS for Amino Acid-OMICS. (n.d.). PMC - NIH. Retrieved from [Link]

-

Mass spectral fragmentation of trimethylsilylated small molecules. (2016, August 31). PubMed - NIH. Retrieved from [Link]

-

Quality Control in Targeted GC-MS for Amino Acid-OMICS. (2023, August 31). PubMed. Retrieved from [Link]

-

Figure 3. Mass spectrum of compound 1 Analysis of the fragmentation... (n.d.). ResearchGate. Retrieved from [Link]

-

Study of Histamine Detection using Liquid Chromatography and Gas Chromatography. (n.d.). Academy of Sciences Malaysia. Retrieved from [Link]

-

Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation. (2018, October 9). PubMed. Retrieved from [Link]

-

Deciphering Isotopic Fine Structures of Silylated - Compounds in Gas Chromatography - Vacuum - Photoionization Orbitrap Mass Spectrometry of Bio. (n.d.). ChemRxiv. Retrieved from [Link]

-

The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020, January 2). NIH. Retrieved from [Link]

-

Determination of Histamine by High-Performance Liquid Chromatography After Precolumn Derivatization with o-Phthalaldehyde-Sulfite. (2015, December 19). Journal of Chromatographic Science | Oxford Academic. Retrieved from [Link]

-

Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (n.d.). Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Retrieved from [Link]

-

N,O-Dimethylhydroxylamine. (n.d.). Wikipedia. Retrieved from [Link]

-

(PDF) Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Retrieved from [Link]

-

N,N-Dimethylethylamine. (n.d.). Wikipedia. Retrieved from [Link]

-

Derivatization Methods in GC and GC/MS. (n.d.). Semantic Scholar. Retrieved from [Link]

-

N,N-dimethyl(114C)methanamine | C3H9N | CID 123274095. (n.d.). PubChem - NIH. Retrieved from [Link]

-

(PDF) Crystal structure of N,N-dimethyl-N′-(2-methyl-4-oxo-5,6,7,8-tetrahydrobenzot[5][6]hieno[2,3-d]pyrimidin-3(4H)-yl)formimidamide, C14H18N4OS. (n.d.). ResearchGate. Retrieved from [Link]

-

N,N-Dimethyl-2-methoxyethylamine | C5H13NO | CID 547400. (n.d.). PubChem. Retrieved from [Link]

-

GC-MS analysis of eight aminoindanes using three derivatization reagents. (2023, June 7). PubMed. Retrieved from [Link]

-

Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. (2024, June 6). PubMed. Retrieved from [Link]

Sources

- 1. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 2. tsapps.nist.gov [tsapps.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. DERIVATIZATION IN GAS CHROMATOGRAPHY (GC), HIGHPERFORMANCE LIQUID CHROMATOGRAPHY[HPLC] by P.Ravisankar, Vignan Pharmacy College, Vadlamudi,Guntur. | PPTX [slideshare.net]

- 7. chromtech.com [chromtech.com]

- 8. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Silylation Reagents - Regis Technologies [registech.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Note & Protocol: Site-Specific Incorporation of N,N-Dimethyl-L-Histidine Methyl Ester into Recombinant Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a transformative technology for tailoring protein function and structure. This guide provides a comprehensive experimental protocol for the incorporation of N,N-Dimethyl-L-Histidine methyl ester (N,N-DiMe-His-OMe), a synthetic histidine analog, into target proteins. We will explore the foundational principles of amber suppression, deliver detailed, step-by-step methodologies for expression in Escherichia coli, and outline rigorous validation techniques. This document is designed to provide researchers and drug development professionals with the technical insights required to harness this powerful tool for applications ranging from fundamental enzymatic mechanism studies to the generation of novel protein therapeutics.

Introduction: Probing and Engineering Proteins with N,N-Dimethyl-L-Histidine Methyl Ester

The imidazole side chain of histidine is a cornerstone of protein function, participating in a wide array of biological processes including enzyme catalysis, metal coordination, and protein-protein interactions. The ability to precisely modify this functional group offers a powerful strategy to investigate and manipulate these roles. N,N-Dimethyl-L-Histidine is a histidine derivative where both imidazole nitrogens are methylated, and its methyl ester form (N,N-DiMe-His-OMe) is often utilized for cellular incorporation.

The introduction of N,N-DiMe-His into a protein's architecture has significant biochemical consequences. The dimethylated imidazole ring is locked in a positively charged state, independent of pH, and its capacity to act as a proton donor or acceptor is eliminated. This unique chemical property allows for:

-

Mechanistic Dissection of Enzymes: Replacing a catalytic histidine with N,N-DiMe-His can definitively probe the role of proton transfer in an enzyme's mechanism.

-

Modulation of Molecular Interactions: The fixed positive charge and increased steric bulk of the dimethylated side chain can be leveraged to alter or disrupt protein-protein or protein-ligand interfaces.

-

Introduction of Novel Biophysical Probes: The unique chemical signature of the incorporated analog can serve as a reporter for NMR or other spectroscopic techniques to monitor local protein environments.

This guide will focus on the predominant in vivo method for ncAA incorporation: amber stop codon suppression, which utilizes an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair.[1][2][3][4]

The Amber Suppression Methodology: A Conceptual Framework

Site-specific incorporation of N,N-DiMe-His-OMe into a protein of interest (POI) in E. coli is achieved by repurposing the UAG "amber" stop codon.[5][6] This is made possible by the introduction of an orthogonal translation system, which functions independently of the host's native machinery.[7][8][9][10] This system comprises an engineered aminoacyl-tRNA synthetase (aaRS) and a cognate suppressor tRNA (e.g., tRNAPyl from Methanosarcina species).

Figure 1: Conceptual workflow for the site-specific incorporation of N,N-DiMe-His-OMe via amber suppression. The engineered PylRS specifically charges the suppressor tRNA with N,N-DiMe-His-OMe. This ncAA-tRNA complex then recognizes the UAG codon on the mRNA within the ribosome, leading to the incorporation of the ncAA into the elongating polypeptide chain.

Experimental Protocols and Methodologies

Essential Components and Reagents

Successful incorporation of N,N-DiMe-His-OMe requires a set of specialized biological and chemical components.

| Component | Description | Recommended Plasmids/Strains | Source/Considerations |

| Protein of Interest (POI) Plasmid | An expression vector containing the gene for your POI, modified to include an in-frame amber stop codon (UAG) at the desired incorporation site. | pET series, pBAD series, etc. | Standard molecular biology suppliers. |

| Orthogonal System Plasmid | A compatible plasmid co-expressing the engineered aaRS and the suppressor tRNA. | pEVOL or pUltra series plasmids.[11][12][13] | Addgene plasmid repository. |

| Engineered aaRS | An aminoacyl-tRNA synthetase evolved to specifically recognize and charge N,N-DiMe-His-OMe. | A Pyrrolysyl-tRNA Synthetase (PylRS) variant. | Note: A specific PylRS for N,N-DiMe-His-OMe may need to be developed via directed evolution.[1][2][14] |

| Expression Host | A suitable E. coli strain for recombinant protein expression. | BL21(DE3) or derivatives. | Standard molecular biology suppliers. |

| N,N-Dimethyl-L-His-OMe | The non-canonical amino acid. | N/A | Commercially available from chemical suppliers. Can also be synthesized.[15][16] |

Step-by-Step Experimental Workflow

This protocol provides a detailed workflow for the expression of a protein containing a single, site-specifically incorporated N,N-DiMe-His-OMe residue.

Step 1: Plasmid Preparation and Transformation

-

Site-Directed Mutagenesis: Introduce a UAG (amber) codon at the desired position in your POI gene using a high-fidelity polymerase and a standard mutagenesis protocol. The success of the mutagenesis must be confirmed by DNA sequencing.

-

Co-transformation: Transform chemically competent E. coli BL21(DE3) cells with both the POI-UAG plasmid and the pEVOL/pUltra plasmid containing the engineered aaRS and tRNA.

-

Plating and Colony Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids (e.g., ampicillin for the pET plasmid and chloramphenicol for the pEVOL plasmid). Incubate overnight at 37°C.

-

Starter Culture: Pick a single, well-isolated colony and inoculate a 10 mL starter culture of LB medium containing both antibiotics. Grow overnight at 37°C with vigorous shaking.

Step 2: Protein Expression

-

Inoculation: Inoculate 1 L of rich media (e.g., Terrific Broth) containing both antibiotics with the overnight starter culture.

-

Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6–0.8.

-

Induction and ncAA Addition:

-

Cool the culture to the optimal expression temperature (e.g., 20°C).

-

Add the inducer for the orthogonal system (e.g., 0.2% w/v L-arabinose for pEVOL plasmids).[17]

-

Add a sterile, pH-neutralized stock solution of N,N-DiMe-His-OMe to a final concentration of 1-2 mM.

-

After 15-20 minutes, add the inducer for your POI (e.g., 0.5 mM IPTG for pET plasmids).

-

-

Expression: Incubate the culture for 16-20 hours at 20°C with shaking.

Step 3: Protein Purification and Verification

-

Cell Harvest: Pellet the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Lysis: Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a high-pressure homogenizer.

-

Purification: Purify the POI using standard chromatographic techniques (e.g., immobilized metal affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography for polishing).

-

Verification of Incorporation:

-

SDS-PAGE Analysis: Run two parallel expression experiments, one with and one without the addition of N,N-DiMe-His-OMe. A full-length protein band should only be visible in the culture supplemented with the ncAA. The unsupplemented culture will result in a truncated protein due to termination at the UAG codon.

-

Mass Spectrometry: This is the definitive method for confirming incorporation.[18][19][20][21]

-

Intact Protein Mass Analysis: Use ESI-MS to measure the total mass of the purified protein. The observed mass should match the theoretical mass including the N,N-DiMe-His-OMe residue.

-

Peptide Mass Fingerprinting: Digest the protein with a site-specific protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. This will identify the peptide containing the ncAA and confirm its exact location.

-

-

Caption: A summary of the key stages in the experimental workflow for incorporating N,N-DiMe-His-OMe into a protein of interest.

Expected Results and Data Interpretation

| Analysis Method | Expected Result with N,N-DiMe-His-OMe | Expected Result without N,N-DiMe-His-OMe |

| SDS-PAGE | A band corresponding to the full-length protein. | No band, or a faint band corresponding to a truncated protein product. |

| Intact Protein ESI-MS | A deconvoluted mass matching the theoretical mass of the POI with one histidine residue replaced by N,N-DiMe-His-OMe. | N/A |

| LC-MS/MS | Identification of a peptide where the mass of the modified histidine residue corresponds to that of N,N-DiMe-His-OMe. | N/A |

Alternative Methodologies and Advanced Considerations

Cell-Free Protein Synthesis (CFPS)

For proteins that are toxic to E. coli or for high-throughput screening of ncAA incorporation, cell-free protein synthesis systems offer a powerful alternative.[22][23][24][25][26][27] These systems provide an open environment, allowing for direct control over the reaction components and facilitating the efficient incorporation of ncAAs.[24]

Evolving a Specific Aminoacyl-tRNA Synthetase

As of the date of this document, a publicly available, pre-engineered aaRS for N,N-DiMe-His-OMe has not been reported. Therefore, researchers may need to evolve a custom synthetase. This is typically achieved through directed evolution of an existing promiscuous synthetase, such as PylRS, using rounds of positive and negative selection.[1][2][14]

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Yield of Full-Length Protein | - Inefficient aaRS/tRNA pair.- Low concentration or poor uptake of the ncAA.- Toxicity of the ncAA or expressed protein. | - Optimize the expression conditions (temperature, inducer concentration).- Increase the concentration of the ncAA in the media.- Use a cell-free expression system. |

| High Levels of Truncated Protein | Competition with Release Factor 1 (RF1) at the UAG codon. | - Use an E. coli strain with a deleted or modified RF1.- Increase the expression level of the suppressor tRNA. |

| Mass Mismatch in MS Analysis | - Mis-incorporation of a natural amino acid.- Degradation of the ncAA. | - Perform negative selection to improve aaRS fidelity.- Use freshly prepared, sterile-filtered ncAA solutions. |

Conclusion

The site-specific incorporation of N,N-Dimethyl-L-Histidine methyl ester into proteins is a robust and versatile technique that opens up new avenues for protein engineering and functional analysis. By leveraging the principles of amber suppression and employing rigorous verification methods, researchers can create novel proteins with tailored chemical properties. This capability is invaluable for dissecting complex biological mechanisms and for the development of next-generation protein-based therapeutics and diagnostics.

References

-

Yanagisawa, T., Ishii, R., Fukunaga, R., Kobayashi, T., Sakamoto, K., & Yokoyama, S. (2014). Genetic Incorporation of Histidine Derivatives Using an Engineered Pyrrolysyl-tRNA Synthetase. ACS Chemical Biology, 9(5), 1156–1163. [Link]

-

Xiao, H., et al. (2014). Genetic Incorporation of Histidine Derivatives Using an Engineered Pyrrolysyl-tRNA Synthetase. ACS Chemical Biology, 9(5), 1092-1096. [Link]

-

Xiao, H., et al. (2014). Genetic incorporation of histidine derivatives using an engineered pyrrolysyl-tRNA synthetase. PubMed, 24506301. [Link]

-

Coin, I., et al. (2013). Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET. Nature Communications, 4, 2341. [Link]

-

Xiao, H., et al. (2014). Genetic Incorporation of Histidine Derivatives Using an Engineered Pyrrolysyl-tRNA Synthetase. ACS Chemical Biology. [Link]

-

Serfling, R., & Coin, I. (2016). Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. Springer Nature Experiments. [Link]

-

Liu, D. R., & Schultz, P. G. (1999). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. PNAS, 96(9), 4780-4785. [Link]

-

Burke, D. H., et al. (2023). Engineering mutually orthogonal PylRS/tRNA pairs for dual encoding of functional histidine analogues. Protein Science, 32(5), e4627. [Link]

- Wang, L., et al. (2012). Orthogonal translation components for in vivo incorporation of unnatural amino acids.

-

ResearchGate. (n.d.). Scheme of non-standard amino acid incorporation using an orthogonal translation system via amber suppression. [Link]

-

ResearchGate. (n.d.). Efficient unnatural amino acids incorporation and generalizable synthetic auxotroph construction with the evolved chimeric Phe system. [Link]

-

Curti, E., et al. (2012). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. Journal of Biomolecular NMR, 52(4), 347-352. [Link]

-

D'Aquino, A., et al. (2023). iNClusive: a database collecting useful information on non-canonical amino acids and their incorporation into proteins for easier genetic code expansion implementation. Nucleic Acids Research, 52(D1), D394-D403. [Link]

-

Matsumoto, R., et al. (2020). Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. PUREfrex. [Link]

-

Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. Methods in Molecular Biology, 998, 119-134. [Link]

-

Bartoschek, M. D., et al. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Nucleic Acids Research, 49(11), e62. [Link]

-

Martin, R. W., et al. (2018). Cell-free protein synthesis from genomically recoded bacteria enables multisite incorporation of noncanonical amino acids. Nature Communications, 9(1), 1203. [Link]

-

Bianco, A., et al. (2023). Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids. STAR Protocols, 4(4), 102699. [Link]

-

Bartoschek, M. D., et al. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. OUCI. [Link]

-

Oza, J. P., et al. (2015). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Chemistry, 3, 63. [Link]

-

UCL Discovery. (2015). Exploration and exploitation of non-canonical amino acid incorporation to detect or improve transketolase activity and stability. [Link]

-

Addgene. (n.d.). Genetic Code Expansion. [Link]

-

Glick, B. R., et al. (2018). Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorporation into Proteins. ACS Synthetic Biology, 7(3), 845-850. [Link]

-

The Scientist. (2024). A Novel Method for Incorporating Non-Canonical Amino Acids into Proteins. [Link]

-

MDPI. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. [Link]

-

Budisa, N., et al. (2003). Synthesis of a novel histidine analogue and its efficient incorporation into a protein in vivo. Protein Engineering, 16(9), 699-706. [Link]

-

ACS Publications. (2021). Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. Chemical Reviews, 121(20), 12585-12642. [Link]

-

Goerke, A. R., & Swartz, J. R. (2009). Site-specific incorporation of unnatural amino acids into proteins by cell-free protein synthesis. Methods in Molecular Biology, 498, 259-274. [Link]

-

NIH. (2014). Comprehending Dynamic Protein Methylation with Mass Spectrometry. [Link]

-

ResearchGate. (2023). Engineering mutually orthogonal PylRS/tRNA pairs for dual encoding of functional histidine analogues. [Link]

- Google Patents. (n.d.). A kind of preparation method of N (π)

-

MDPI. (2023). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. [Link]

-

NIH. (2019). Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids. [Link]

-

MDPI. (2020). A User's Guide to Cell-Free Protein Synthesis. [Link]

-

BYU ScholarsArchive. (2017). Cell-Free Synthesis of Proteins with Unnatural Amino Acids. [Link]

-

Royal Society of Chemistry. (2012). Synthesis and protein incorporation of azido-modified unnatural amino acids. [Link]

-

Centre for Medicines Discovery. (n.d.). Mass Spectrometric Analysis of Proteins. [Link]

-

Wikipedia. (n.d.). Methods to investigate protein–protein interactions. [Link]

-

NIH. (2022). Site-Specific Histidine Aza-Michael Addition in Proteins Enabled by a Ferritin-Based Metalloenzyme. [Link]

-

NIH. (2015). Protein Mass Spectrometry Made Simple. [Link]

-

The Scientist. (2024). Insights Into Protein Engineering: Methods and Applications. [Link]

-

NIH. (2010). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. [Link]

-

ResearchGate. (2025). Site-Specific Incorporation of a Thioester Containing Amino Acid into Proteins. [Link]

-

NIH. (2021). Enzymology and significance of protein histidine methylation. [Link]

Sources

- 1. Genetic Incorporation of Histidine Derivatives Using an Engineered Pyrrolysyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Genetic incorporation of histidine derivatives using an engineered pyrrolysyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 6. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. CN102827827A - Orthogonal translation components for in vivo incorporation of unnatural amino acids - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. addgene.org [addgene.org]

- 13. Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Engineering mutually orthogonal PylRS/tRNA pairs for dual encoding of functional histidine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of a novel histidine analogue and its efficient incorporation into a protein in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CN108997187A - A kind of preparation method of N (Ï)-methyl-L-histidine derivative and its application in synthesis whale carnosine - Google Patents [patents.google.com]

- 17. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Mass Spectrometric Analysis of Proteins. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]

- 21. Protein Mass Spectrometry Made Simple - PMC [pmc.ncbi.nlm.nih.gov]

- 22. purefrex.genefrontier.com [purefrex.genefrontier.com]

- 23. d-nb.info [d-nb.info]

- 24. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Site-specific incorporation of unnatural amino acids into proteins by cell-free protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A User’s Guide to Cell-Free Protein Synthesis [mdpi.com]

- 27. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

Application Notes and Protocols for N,N-Dimethyl-histidine Methyl Ester in Drug Discovery and Development

Introduction: Beyond Canonical Methylation - The Emerging Role of Histidine Methylation in Epigenetics

In the landscape of drug discovery, particularly in oncology and inflammatory diseases, the field of epigenetics has emerged as a profoundly impactful area of research. Post-translational modifications (PTMs) of histones, the proteins that package DNA into chromatin, are key regulators of gene expression. While lysine and arginine methylation have been the subject of intense investigation, leading to the development of numerous inhibitors targeting histone methyltransferases (HMTs) and demethylases (KDMs), the scientific community is now exploring less canonical modifications.[1][2][3]

Recent groundbreaking research has identified Nτ-methylation of histidine residues within histone proteins (e.g., at H2A-His82 and H3-His39) as a novel epigenetic mark.[4] This discovery opens up a new frontier, suggesting the existence of a corresponding set of "writer" (histidine methyltransferase), "eraser" (histidine demethylase), and "reader" (methyl-histidine binding) proteins that could serve as novel therapeutic targets.

N,N-Dimethyl-histidine methyl ester is a specialized chemical reagent positioned to be a critical tool in exploring this new biology. While primarily recognized as a synthetic intermediate, its unique structure—a dimethylated α-amino group and an ester-protected carboxyl group—makes it an ideal building block for creating sophisticated chemical probes, substrate mimics, and screening compounds to interrogate the enzymes that regulate histone histidine methylation.[5][6] This guide provides an in-depth look at the applications of N,N-Dimethyl-histidine methyl ester, offering technical insights and detailed protocols for researchers at the forefront of epigenetic drug discovery.

Section 1: Compound Profile and Synthetic Utility

N,N-Dimethyl-histidine methyl ester is a derivative of the amino acid L-histidine, modified at both the alpha-amino and carboxyl groups. These modifications are critical for its utility in chemical synthesis.

-

N,N-Dimethyl Group: The dimethylation of the α-amine enhances solubility and, more importantly, prevents its participation in standard peptide coupling reactions, allowing for selective modifications elsewhere on the molecule.[5]

-

Methyl Ester: The methyl ester serves as a protecting group for the carboxylic acid.[7] This is essential for preventing the carboxylate from engaging in unwanted side reactions during the synthesis of peptide chains or other complex molecules. It can be selectively deprotected under basic conditions.[8]

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 170227-64-2 | [5][9] |

| Molecular Formula | C₉H₁₅N₃O₂ | [5][9] |

| Molecular Weight | 197.24 g/mol | [5] |

| Appearance | Slightly yellow viscous oil | [5] |

| Purity | ≥ 95% (Typical) | [5] |

| Storage Conditions | 0-8 °C | [5][9] |

Core Synthetic Application: A Versatile Building Block

The primary application of N,N-Dimethyl-histidine methyl ester is as a precursor in multi-step organic synthesis.[6][8] Its structure is particularly amenable for incorporation into peptides or small molecules designed to probe biological systems. The ester group allows for straightforward conjugation to other molecules via amide bond formation after deprotection.

Caption: General synthetic workflow utilizing N,N-Dimethyl-histidine methyl ester.

Section 2: Application in the Study of Histidine Methylation

The discovery of histone histidine methylation presents a compelling need for new chemical tools. N,N-Dimethyl-histidine methyl ester is an ideal starting material for the synthesis of such tools, which can be used to identify and characterize the enzymes responsible for this modification and to screen for inhibitors.

Conceptual Framework: Targeting Histidine Methylation Machinery

Epigenetic regulation is often described by the "writer-reader-eraser" paradigm. A drug discovery campaign targeting a new histone mark like histidine methylation would involve developing assays for each of these protein classes.

Caption: The "writer-reader-eraser" model for histone histidine methylation.

N,N-Dimethyl-histidine methyl ester can be used to generate key reagents for assays targeting these proteins:

-

Substrate Mimetics for "Writers" (Methyltransferases): By incorporating N,N-Dimethyl-histidine into a peptide sequence that mimics a known histone tail (e.g., H3), researchers can create a substrate for use in methyltransferase assays.

-

Probes for "Readers" (Binding Proteins): A biotinylated or fluorescently-tagged peptide containing N,N-Dimethyl-histidine can be used in pulldown assays or fluorescence polarization assays to identify proteins that specifically bind to this modified residue.

-

Tools for "Erasers" (Demethylases): While N,N-Dimethyl-histidine itself is unlikely to be a potent inhibitor of demethylases, it can serve as a scaffold. Medicinal chemists can build upon its structure to design fragment libraries or focused compound collections for screening against putative histidine demethylases.

Section 3: Detailed Application Protocols

The following protocols are detailed, step-by-step methodologies that illustrate how to use N,N-Dimethyl-histidine methyl ester in a drug discovery context.

Protocol 1: Synthesis of a Biotinylated Histone H3 Peptide Probe Containing N,N-Dimethyl-histidine

This protocol describes the solid-phase synthesis of a peptide probe corresponding to amino acids 35-44 of histone H3, with a substitution of Lys36 for N,N-Dimethyl-histidine. This probe can be used to screen for methyl-histidine "reader" proteins.

Causality: Solid-phase peptide synthesis (SPPS) is the standard method for producing custom peptides. Using Fmoc-protected amino acids allows for the sequential addition of residues to a solid support resin. N,N-Dimethyl-histidine (after deprotection of the methyl ester) is added as the key modified residue. A biotin tag is added for downstream detection and affinity purification.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (Fmoc-His(Trt)-OH, Fmoc-Arg(Pbf)-OH, etc.)

-

N,N-Dimethyl-histidine methyl ester

-

Lithium hydroxide (LiOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Biotin-PEG4-NHS ester

-

HPLC-grade water and acetonitrile

Procedure:

-

Preparation of N,N-Dimethyl-histidine for SPPS: a. Dissolve N,N-Dimethyl-histidine methyl ester (1.2 equivalents) in a 3:1 mixture of Methanol:Water. b. Add LiOH (1.5 equivalents) and stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the ester is fully hydrolyzed. c. Neutralize the reaction with 1M HCl to pH ~6-7. d. Lyophilize the solution to obtain the free acid of N,N-Dimethyl-histidine.

-

Solid-Phase Peptide Synthesis (Automated or Manual): a. Swell Rink Amide resin in DMF. b. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once. Wash thoroughly with DMF and DCM. c. Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 5 minutes. d. Add the activated amino acid solution to the resin and shake for 1-2 hours. e. Wash the resin with DMF and DCM. Confirm coupling with a Kaiser test. f. Repeat steps 2b-2e for each amino acid in the sequence (e.g., H3 sequence: ...-Ala-Arg-[N,N-diMe-His] -Ser-Thr-Gly-Gly-...). g. For the key coupling step, use the prepared N,N-Dimethyl-histidine (from step 1) instead of an Fmoc-protected amino acid.

-

Biotinylation: a. After coupling the final amino acid and performing the final Fmoc deprotection, wash the resin extensively. b. Dissolve Biotin-PEG4-NHS ester (3 eq.) and DIPEA (6 eq.) in DMF. c. Add the solution to the resin and shake overnight. d. Wash the resin thoroughly with DMF and DCM and dry under vacuum.

-

Cleavage and Deprotection: a. Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water. b. Add the cocktail to the dried resin and shake for 3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide.

-

Purification: a. Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water. b. Purify the peptide using reverse-phase HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA. c. Collect fractions and confirm the mass of the desired product using LC-MS. d. Lyophilize the pure fractions to obtain the final biotinylated peptide probe.

Protocol 2: In Vitro Screening Assay for Putative Histidine Demethylase Inhibitors

This protocol describes a general, fluorescence-based assay to screen for inhibitors of a putative histone histidine demethylase ("eraser"). It relies on the detection of formaldehyde, a byproduct of amine demethylation.[10]

Causality: Many histone demethylases, particularly of the Jumonji C (JmjC) domain-containing family, are iron- and α-ketoglutarate-dependent oxygenases that produce formaldehyde as a byproduct.[1][10] This protocol uses a synthetic peptide substrate containing N,N-Dimethyl-histidine and couples the demethylation reaction to a fluorescent formaldehyde detection reagent. An inhibitor will block formaldehyde production, resulting in a lower fluorescence signal.

Materials:

-

Purified recombinant putative histidine demethylase enzyme.

-

Synthetic peptide substrate (e.g., H3 (35-44) with N,N-Dimethyl-histidine at position 36).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 µM α-ketoglutarate, 100 µM FeSO₄, 2 mM Ascorbic Acid.

-

Test compounds (including N,N-Dimethyl-histidine methyl ester as a potential fragment/control) dissolved in DMSO.

-

Formaldehyde Dehydrogenase.

-

NAD+

-

Diaphorase.

-

Resazurin.

-

384-well black assay plates.

-

Fluorescence plate reader (Ex: 544 nm, Em: 590 nm).